molecular formula C13H19NO4 B13495019 Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B13495019
M. Wt: 253.29 g/mol
InChI Key: DAIBUTQBWNFWDW-UHFFFAOYSA-N
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Description

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate (CAS: 1105662-95-0) is a spirocyclic compound featuring a bicyclic framework with a 2-azaspiro[3.5]nonane core. Its molecular formula is C₁₂H₁₈N₂O₄, and it has a molecular weight of 254.29 g/mol . The structure includes two ketone groups at positions 6 and 8, which confer unique electronic and steric properties. This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing heterocyclic targets due to its rigid, three-dimensional architecture .

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C13H19NO4/c1-12(2,3)18-11(17)14-7-13(8-14)5-9(15)4-10(16)6-13/h4-8H2,1-3H3

InChI Key

DAIBUTQBWNFWDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(=O)CC(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters are optimized to achieve efficient production while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its use as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 6,8-dioxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazaspiro[3.5]nonane Derivatives
Compound Name CAS Number Key Features Biological Relevance Reference
tert-Butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate - Benzoyl substituent at N7; higher lipophilicity Sigma receptor ligand candidate
tert-Butyl 7-phenyl-2,7-diazaspiro[3.5]nonane-2-carboxylate - Phenyl group at N7; improved π-π stacking potential Intermediate for CNS-targeted drugs
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate 1272758-17-4 Single ketone at C6; reduced polarity Unspecified in literature

Key Differences :

  • Substituent Effects: The 6,8-dioxo derivative exhibits higher polarity compared to mono-ketone analogs (e.g., CAS 1272758-17-4), impacting solubility and metabolic stability .
  • Reactivity: The dual ketone groups in the target compound may enhance hydrogen-bonding interactions in drug-receptor binding compared to non-ketone derivatives like tert-butyl 7-benzoyl-2,7-diazaspiro[3.5]nonane-2-carboxylate .
Oxa- and Aza-Spiro Hybrids
Compound Name CAS Number Structural Variation Application Reference
tert-Butyl 8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate 1251002-01-3 Oxygen atom in the spiro ring Unreported in biological studies
tert-Butyl 7-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 2306262-93-9 Amino and oxa groups Potential for functionalization

Key Differences :

  • Electronic Properties: The 6,8-dioxo compound’s electron-withdrawing ketones contrast with the electron-donating amino group in CAS 2306262-93-9, altering reactivity in nucleophilic substitutions .
  • Ring Strain : The oxa-spiro derivative (CAS 1251002-01-3) may exhibit different conformational flexibility due to oxygen’s larger atomic radius compared to nitrogen .
Bicyclic vs. Spirocyclic Analogs
Compound Name CAS Number Ring System Synthetic Utility Reference
tert-Butyl 2,5-diazabicyclo[5.1.0]octan-6-one-2-carboxylate - Bicyclo[5.1.0] framework Metal-templated cyclopropane fusion
tert-Butyl 2,6-diazabicyclo[6.1.0]nonan-7-one-2-carboxylate - Bicyclo[6.1.0] core Intermediate for strained macrocycles

Key Differences :

  • Synthetic Accessibility : Spirocyclic compounds (e.g., the target) are often synthesized via carbamate-cyclopropene cyclization, while bicyclic analogs require metal-templated strategies .
  • Biological Selectivity : The spirocyclic framework may offer better selectivity in targeting enzymes due to reduced off-target interactions compared to bicyclic systems .

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